molecular formula C46H62N3O8PSi B13812358 Pyridin-2-one riboside cep

Pyridin-2-one riboside cep

Cat. No.: B13812358
M. Wt: 844.1 g/mol
InChI Key: FMVRDFSSWDAZFJ-VDXGOTTOSA-N
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Description

Pyridin-2-one riboside cep is a modified pyrimidine phosphoramidite used for probing ribozyme catalytic activity. This compound has been studied extensively for its ability to alter syn/anti nucleobase orientation, ribose puckering, and stacking ability due to dipole changes . It is a significant compound in the field of nucleic acid chemistry and has various applications in scientific research.

Preparation Methods

The synthesis of pyridin-2-one riboside cep involves several steps. One common method includes the regioselective reaction of N,N’-disubstituted 1,1-ene diamines with mercaptals in acetonitrile promoted by cesium carbonate under refluxing conditions . This method provides high yields and is efficient for producing pyridin-2-one derivatives. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Pyridin-2-one riboside cep undergoes various chemical reactions, including:

    N- and O-arylation: This reaction is achieved with diaryliodonium salts under metal-free conditions.

    Oxidation and Reduction: These reactions are common in modifying the functional groups of this compound, although specific reagents and conditions vary depending on the desired product.

Mechanism of Action

The mechanism of action of pyridin-2-one riboside cep involves its interaction with nucleic acids. It alters the syn/anti nucleobase orientation, ribose puckering, and stacking ability, which can affect the catalytic activity of ribozymes . These changes are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.

Comparison with Similar Compounds

Pyridin-2-one riboside cep is unique due to its specific modifications that enhance its interaction with nucleic acids. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C46H62N3O8PSi

Molecular Weight

844.1 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1

InChI Key

FMVRDFSSWDAZFJ-VDXGOTTOSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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